2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE
Description
2-[4-(Azepane-1-sulfonyl)phenyl]-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with a carbonitrile group at position 4, a morpholine moiety at position 5, and a 4-(azepane-1-sulfonyl)phenyl group at position 2.
Properties
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c21-15-18-20(23-11-13-27-14-12-23)28-19(22-18)16-5-7-17(8-6-16)29(25,26)24-9-3-1-2-4-10-24/h5-8H,1-4,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQPDGNFVIDMQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCOCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Azepane Ring: This step involves the cyclization of a suitable precursor to form the azepane ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions using reagents such as sulfonyl chlorides.
Formation of the Oxazole Ring: The oxazole ring is synthesized through cyclization reactions involving suitable precursors.
Coupling Reactions: The final step involves coupling the azepane-sulfonyl-phenyl intermediate with the morpholinooxazole intermediate under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane and morpholine rings.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The phenyl ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds with oxazole and sulfonamide moieties can exhibit significant anti-inflammatory activity. The presence of the azepane and morpholine rings enhances the compound's interaction with biological targets involved in inflammation. Studies have shown that derivatives of oxazoles can inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes .
Analgesic Effects
The analgesic potential of this compound has been explored through various pharmacological tests. In vitro studies have demonstrated that it may reduce pain perception by modulating pain pathways, akin to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The compound's structural features allow it to engage effectively with pain-related biological targets, suggesting a promising avenue for pain management therapies .
Case Study 1: Analgesic Activity Assessment
A study conducted on the analgesic effects of various oxazole derivatives found that those containing sulfonamide groups exhibited superior efficacy in reducing pain in murine models. The tested compound demonstrated a significant reduction in writhing responses and improved performance in hot plate tests compared to control groups .
Case Study 2: Anti-inflammatory Efficacy
In a comparative analysis with established COX inhibitors like celecoxib, the compound showed comparable or enhanced inhibitory effects on COX-2 activity. Molecular docking studies predicted strong binding affinities to the COX enzymes, supporting its potential use as an anti-inflammatory agent .
Research Findings
Recent findings underscore the importance of structure-activity relationships (SAR) in optimizing the therapeutic profile of this compound:
- Bioisosterism : Modifications to the azepane and morpholine groups can lead to improved potency and selectivity against specific biological targets.
- Safety Profiles : Preliminary toxicity studies indicate a favorable safety profile with no significant adverse effects observed in animal models at therapeutic doses .
Mechanism of Action
The mechanism of action of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction Pathways: Influencing pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Oxazole Derivatives
Key Observations:
Sulfonyl Group Impact :
- The azepane-sulfonyl group in the target compound introduces a bulky, basic substituent compared to smaller aryl (e.g., bromo/chlorophenyl in ) or alkyl (ethyl in ) sulfonyl groups. This may enhance solubility or alter binding kinetics in biological targets.
- Aryl-sulfonyl derivatives () exhibit moderate cytotoxicity, suggesting sulfonyl hydrophobicity influences cell permeability .
Heterocyclic Substituents :
- Morpholine (target compound) and pyridine () are both electron-rich heterocycles but differ in ring size and hydrogen-bonding capacity. Morpholine’s oxygen may improve water solubility, whereas pyridine’s aromaticity could enhance π-π stacking in receptor binding .
The target compound’s morpholine group may similarly target ATP-binding pockets . Azepane-containing compounds (e.g., ) are patented for biomedical applications, highlighting their relevance in drug discovery .
Pharmacological and Physicochemical Properties
- Lipophilicity : The azepane-sulfonyl group may reduce logP compared to aryl-sulfonyl derivatives (), balancing membrane permeability and aqueous solubility .
- Cytotoxicity : Aryl-sulfonyl oxazoles (IC₅₀: 12–52 μM) suggest moderate potency, while the target compound’s azepane-morpholine combination could improve selectivity or potency via dual heterocycle interactions .
Biological Activity
The compound 2-[4-(azepane-1-sulfonyl)phenyl]-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This compound incorporates a sulfonamide group, an oxazole ring, and a carbonitrile functional group, which are known for various pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features:
- Sulfonamide Group : Known for antibacterial properties.
- Oxazole Ring : Associated with anti-inflammatory and analgesic effects.
- Carbonitrile Group : Can participate in various chemical reactions and interactions.
The synthesis of this compound typically involves multi-step synthetic pathways, including condensation reactions and cyclization techniques, characterized by spectroscopic methods such as NMR and mass spectrometry .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial biofilms, suggesting this compound may also possess antibacterial properties .
- Anti-inflammatory Effects : The oxazole moiety is often linked to anti-inflammatory actions, indicating potential therapeutic applications in inflammatory diseases.
Biological Assays and Research Findings
Recent studies have focused on the biological evaluation of oxazole derivatives. For instance, research on related compounds has demonstrated significant antimicrobial activity against various pathogens. The general scaffold of 1,3-oxazole derivatives allows for optimization to enhance biological activity .
Case Studies
- Antimicrobial Activity : A study on oxazole derivatives showed that modifications at the phenyl moiety significantly impacted their antibacterial efficacy. Compounds with similar structures to our target were effective against Enterococcus faecium biofilms .
- Analgesic Properties : Another study evaluated the analgesic activity of new oxazolone derivatives using writhing and hot plate tests. These tests indicated potential pain-relieving effects, which could be attributed to the oxazole scaffold .
Comparative Analysis with Similar Compounds
A comparison of this compound with other related compounds reveals variations in substituents that affect biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(4-Ethylpiperazin-1-yl)-2-(phenylsulfonyl)-oxazole | Contains an ethylpiperazine | Lacks a carbonitrile functional group |
| 2-(4-Sulfamoylphenyl)-5-piperidinoyl oxazole | Similar oxazole core with piperidine substitution | Different nitrogenous substituent |
| 2-[4-(morpholinomethyl)phenyl]-5-(ethylamino)-oxazole | Morpholine instead of azepane | Variation in cyclic amine structure |
These variations illustrate how different substituents can influence the pharmacological profiles of these compounds .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[4-(azepane-1-sulfonyl)phenyl]-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the oxazole core via cyclization of precursors such as acylated amines or nitriles. Key steps include sulfonylation of the phenyl ring using azepane-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) and introducing the morpholine moiety via nucleophilic substitution. Critical parameters include temperature control (60–80°C for cyclization), solvent selection (DMF or THF for polar intermediates), and catalyst use (e.g., Pd for cross-coupling if applicable). Purification often requires column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer :
- NMR : 1H/13C NMR confirms substituent connectivity, with sulfonyl and morpholine groups showing distinct shifts (e.g., sulfonyl S=O at ~3.1 ppm in 1H NMR).
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks; SHELX programs (e.g., SHELXL) are standard for refinement .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
Q. How can researchers assess the compound’s preliminary bioactivity, and what in vitro assays are recommended?
- Methodological Answer : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to evaluate cytotoxicity. Include positive controls (e.g., doxorubicin) and measure IC50 values. For mechanistic hints, pair with enzyme inhibition assays (e.g., kinases or phosphatases linked to the morpholine/sulfonyl pharmacophores) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?
- Methodological Answer :
- DFT : Calculate electronic properties (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. Use Gaussian or ORCA with B3LYP/6-31G(d) basis sets.
- Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., PI3K due to morpholine’s affinity for ATP-binding pockets). Validate with MD simulations for stability .
Q. What strategies resolve contradictions in bioactivity data across different studies (e.g., varying IC50 values)?
- Methodological Answer :
- Standardize assays : Control cell passage number, serum type, and incubation time.
- SAR analysis : Compare analogs to isolate structural determinants of activity. For example, replacing azepane with piperidine may alter solubility and target engagement .
- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify outliers or confounding variables.
Q. How can the compound’s stability under physiological conditions be evaluated, and what degradation products are likely?
- Methodological Answer :
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (H2O2), and photolytic conditions. Monitor via HPLC-MS to identify breakdown products (e.g., oxazole ring opening or sulfonamide hydrolysis).
- Kinetic studies : Use Arrhenius plots to predict shelf-life at 25°C .
Methodological Challenges and Solutions
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs of this compound?
- Answer : Use a factorial design (DoE) to vary substituents systematically (e.g., sulfonyl group size, morpholine replacement). Test each analog in parallel assays (e.g., cytotoxicity, solubility). QSAR models (via MOE or RDKit) can prioritize synthetic targets .
Q. How can researchers address low solubility during in vivo studies?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
